molecular formula C12H7ClN2O B8533118 5-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile CAS No. 76053-37-7

5-(2-Chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile

Cat. No. B8533118
CAS RN: 76053-37-7
M. Wt: 230.65 g/mol
InChI Key: VMCOLWGOURJNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04209626

Procedure details

A mixture of 19.0 g. of 5-(2-chlorophenyl)-1,2-dihydro-2-oxo-3-pyridinecarbonitrile and 1:1 concentrated hydrochloric acid and glacial acetic acid is heated at reflux temperature for 16 hours. A yellow solid is separated which is collected by filtration and is washed with water to give 18.4 g. of the product of the Example as yellow needles, m.p. 299°-303° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=C(C#N)[C:11](=[O:14])[NH:12][CH:13]=1.Cl.[C:18]([OH:21])(=[O:20])[CH3:19]>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:9]=[C:19]([C:18]([OH:21])=[O:20])[C:11](=[O:14])[NH:12][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C=1C=C(C(NC1)=O)C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 19.0 g
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
A yellow solid is separated which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
is washed with water
CUSTOM
Type
CUSTOM
Details
to give 18.4 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC=C1)C=1C=C(C(NC1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.